molecular formula C14H15NO6 B015756 (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid CAS No. 23632-67-9

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid

Cat. No.: B015756
CAS No.: 23632-67-9
M. Wt: 293.27 g/mol
InChI Key: AYOCGDFDOZVEKT-NSHDSACASA-N
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Description

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO6 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hypoglycemic Agents : Benzyloxazolidine-2,4-diones with oxazole-based side chains, which are structurally related to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, have been found effective in lowering blood glucose levels in genetically obese mice. The presence of benzofuran structural elements enhances their in vivo potency (Dow et al., 1991).

  • Peptide Synthesis : The compound is crucial in carbodiimide-mediated reactions in peptide synthesis, particularly in the preparation of N-carboxyanhydrides of amino acids like valine and isoleucine (Benoiton & Chen, 1981). Additionally, its crystal structures show promising properties for peptide synthesis, potentially useful in drug discovery (Crisma et al., 1997).

  • Analgesic and Anti-Inflammatory Properties : Derivatives like 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide exhibit potent analgesic and anti-inflammatory properties. Their analgesic activity is attributed to the inhibition of prostaglandin E2 synthesis (Gülcan et al., 2003).

  • Antioxidant Properties : Certain derivatives have shown significant antioxidant properties, with some exhibiting more activity in radical scavenging compared to others (Akbas et al., 2018).

  • Corrosion Inhibition : Some compounds in this category show potential as corrosion inhibitors, with strong antioxidant properties (Akbas et al., 2018).

  • Synthesis of Functionalized Aromatic Compounds : A new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, which can serve as intermediates for oxygen-functionalized aromatic compounds, has been developed (Nakamura et al., 2003).

  • Chiral Starting Materials in Oxazolidinecarbohydrazides : Studies show that mild-condition racemization from chiral starting materials can occur in oxazolidinecarbohydrazides, with implications for asymmetric crystallization processes (Nogueira et al., 2015).

  • Antitumor Activity : Some 2-N-, 3-S-substituted derivatives exhibit antitumor activity (Григорян et al., 2012).

  • Selective Peptide Bond Cleavage : This compound allows for the selective cleavage of serine peptide bonds, facilitating the isolation of specific amino acids (Kaneko et al., 1968).

  • Synthesis of Difluorinated Pseudopeptides : It's used in the Ugi reaction for synthesizing difluorinated pseudopeptides, which have potential pharmaceutical applications (Gouge et al., 2004).

Properties

IUPAC Name

3-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOCGDFDOZVEKT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N([C@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350847
Record name (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23632-67-9
Record name (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1 liter of toluene were added 300 g of DL-N-benzyloxycarbonylglutamic acid, 48 g of paraformaldehyde and 12 g of p-toluenesulfonic acid monohydrate, and azeotropic dehydration was then carried out for 1 hour. After completion of the reaction, the solvent was removed by distillation under reduced pressure, and the oily substance thus obtained was dissolved in 500 ml of ethyl acetate, after which the resulting solution was washed with water and then dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure to obtain oily DL-3-benzyloxycarbonyl-4-(2-carboxyethyl)oxazolidin-5-one.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main advantage of using (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid in peptide synthesis?

A1: this compound, often referred to as a protected form of L-glutamic acid, offers a significant advantage in peptide synthesis by allowing for the selective protection of the side-chain carboxyl group of glutamic acid. [] This selectivity is crucial for directing the formation of peptide bonds specifically at the alpha-carboxyl group, leading to the efficient synthesis of γ-glutamyl peptides. [] This is in contrast to traditional methods where indiscriminate protection can lead to unwanted side reactions and lower yields.

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